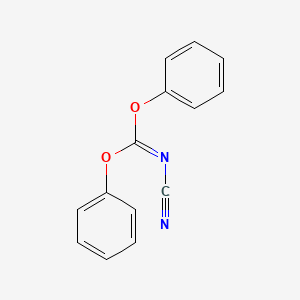

Diphenyl N-cyanocarbonimidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diphenoxymethylidenecyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-11-16-14(17-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIKWVTWIGHFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350786 | |

| Record name | Diphenyl N-cyanocarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79463-77-7 | |

| Record name | Diphenyl cyanocarbonimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79463-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoxymethylenecyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079463777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl N-cyanocarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenoxymethylenecyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyl N-Cyanocarbonimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Diphenyl N-cyanocarbonimidate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl N-cyanocarbonimidate serves as a versatile reagent in organic synthesis, primarily utilized as a one-carbon equivalent for the construction of a variety of heterocyclic scaffolds. Its mechanism of action proceeds through a sequential nucleophilic addition-elimination pathway, forming a key N-cyano-O-phenylisourea intermediate. This intermediate subsequently undergoes cyclization with a second nucleophile, leading to the formation of diverse heterocyclic systems such as dihydropyrimidinones, imidazolidinones, and triazoles. This technical guide provides a comprehensive overview of the core mechanism, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.

Core Mechanism of Action

The central mechanism of this compound revolves around its reactivity towards nucleophiles. The process can be delineated into two principal stages:

-

Formation of the N-cyano-O-phenylisourea Intermediate: The reaction is initiated by the nucleophilic attack of a primary amine on the central carbon atom of this compound. This addition leads to the displacement of a phenoxide leaving group, resulting in the formation of a stable N-cyano-O-phenylisourea intermediate. Spectroscopic studies, including variable temperature ¹H NMR, have indicated that these intermediates can exist as a mixture of isomers.[1]

-

Intramolecular Cyclization: The newly formed N-cyano-O-phenylisourea possesses both an electrophilic imine carbon and a nucleophilic nitrogen. The introduction of a second nucleophilic functionality, either within the initial nucleophile or as a separate reagent, facilitates an intramolecular cyclization. This step involves the attack of the second nucleophile on the imine carbon, leading to the displacement of the remaining phenol group and the formation of the final heterocyclic ring.[1]

The versatility of this compound lies in its ability to react with a wide range of dinucleophiles, thereby providing access to a diverse array of heterocyclic structures.

Synthesis of Heterocyclic Scaffolds

This compound has proven to be a valuable building block for the synthesis of several important classes of heterocyclic compounds.

Synthesis of Dihydropyrimidinones

The reaction of this compound with β-amino esters or related compounds leads to the formation of 6-substituted and 5,6-disubstituted-dihydro-4(3H)-pyrimidinones. The initial nucleophilic attack by the amino group of the β-amino ester forms the N-cyano-O-phenylisourea intermediate. Subsequent intramolecular cyclization, involving the ester carbonyl group, results in the formation of the dihydropyrimidinone ring.[1]

Synthesis of Imidazolidinones

When α-amino acid esters are employed as the initial nucleophile, the reaction with this compound yields imidazolidin-5-ones. The amino group of the α-amino acid ester attacks the imidocarbonate, and the subsequent cyclization is effected by the ester functionality to form the five-membered imidazolidinone ring.[1]

Synthesis of 1,2,4-Triazoles

The use of hydrazine or its derivatives as the dinucleophile in the reaction with this compound provides a route to 1,2,4-triazoles. The more nucleophilic nitrogen of the hydrazine initially attacks the imidocarbonate. The terminal nitrogen then acts as the second nucleophile, attacking the imine carbon of the N-cyano-O-phenylisourea intermediate to facilitate the cyclization and formation of the triazole ring.[2]

Experimental Protocols

The following protocols are generalized representations of the synthetic procedures described in the literature. Researchers should consult the primary sources for specific details and safety precautions.

General Procedure for the Formation of N-cyano-O-phenylisourea Intermediates

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), an equimolar amount of the primary amine is added dropwise at room temperature. The reaction mixture is stirred for a period of 1 to 4 hours, during which the formation of the N-cyano-O-phenylisourea intermediate can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude intermediate is often used in the subsequent cyclization step without further purification.

General Procedure for the Synthesis of Dihydropyrimidinones

The crude N-cyano-O-phenylisourea intermediate, derived from a β-amino ester, is dissolved in a high-boiling point solvent such as pyridine. The solution is heated to reflux for 4 to 12 hours. The progress of the cyclization is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the desired dihydropyrimidinone.

General Procedure for the Synthesis of Imidazolidin-5-ones

The N-cyano-O-phenylisourea intermediate, formed from an α-amino acid ester, is dissolved in an appropriate solvent like pyridine and heated to reflux. The cyclization is typically complete within 6 to 18 hours. The reaction mixture is then cooled, the solvent evaporated, and the resulting crude product is purified by recrystallization or column chromatography to yield the pure imidazolidin-5-one.

General Procedure for the Synthesis of 1,2,4-Triazoles

This compound is dissolved in a suitable solvent, and an equimolar amount of hydrazine hydrate (or a substituted hydrazine) is added. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the isourea intermediate and subsequent cyclization. The reaction time can vary from a few hours to overnight. The product often precipitates from the reaction mixture and can be collected by filtration, washed with a suitable solvent, and dried.

Quantitative Data

The following tables summarize representative quantitative data for reactions involving this compound. Yields and specific physical properties are highly dependent on the substrates and reaction conditions used.

Table 1: Reaction Yields for Heterocyclic Synthesis

| Heterocycle Class | Starting Nucleophile(s) | Product | Yield (%) | Reference |

| Dihydropyrimidinone | β-Alanine ethyl ester | Ethyl 1,4,5,6-tetrahydro-4-oxo-2-pyrimidinecarboxylate | 65 | [1] |

| Imidazolidinone | Glycine ethyl ester | 2-Cyanoimino-5-oxoimidazolidine | 72 | [1] |

| 1,2,4-Triazole | Hydrazine hydrate | 3-Amino-5-phenoxy-1H-1,2,4-triazole | 85 | [2] |

Table 2: Spectroscopic Data for a Representative N-cyano-O-phenylisourea Intermediate

Spectroscopic data for specific N-cyano-O-phenylisourea intermediates are not extensively reported in the readily available literature. The following are predicted characteristic signals based on the functional groups present.

| Spectroscopic Technique | Characteristic Signals |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2180-2220 (C≡N stretch), ~1680-1720 (C=N stretch), ~1590, 1490 (Aromatic C=C stretch) |

| ¹H NMR (ppm) | 7.0-7.5 (m, Ar-H), broad singlet for N-H |

| ¹³C NMR (ppm) | ~160-165 (C=N), ~150-155 (Ar C-O), ~115-120 (C≡N), ~120-130 (Ar-C) |

| Mass Spec (m/z) | Molecular ion peak corresponding to the specific intermediate |

Visualizations

Reaction Mechanisms

Caption: General reaction mechanism of this compound.

Experimental Workflow

Caption: General experimental workflow for heterocyclic synthesis.

Conclusion

This compound is a highly effective reagent for the synthesis of a range of nitrogen-containing heterocycles. Its mechanism, proceeding through a well-defined N-cyano-O-phenylisourea intermediate, allows for a modular and versatile approach to complex molecule construction. The ability to introduce diverse functionalities through the choice of nucleophiles makes it a valuable tool for medicinal chemists and researchers in drug development. Further exploration of its reactivity with novel dinucleophiles holds promise for the discovery of new and biologically active heterocyclic compounds.

References

A Technical Guide to the Synthesis of Diphenyl N-cyanocarbonimidate from Diphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of diphenyl N-cyanocarbonimidate, a versatile reagent in heterocyclic chemistry, from diphenyl carbonate. The synthesis proceeds through a two-step process involving the formation of a gem-dichloro intermediate, followed by condensation with cyanamide. While a specific, detailed experimental protocol for this exact transformation is not extensively documented in readily available literature, this guide provides a robust methodology based on established chemical principles and analogous reactions.

Reaction Overview

The conversion of diphenyl carbonate to this compound is achieved in two primary stages:

Step 1: Synthesis of 1,1-dichloro-1,1-diphenoxymethane Diphenyl carbonate is treated with phosphorus pentachloride (PCl₅) to replace the carbonyl oxygen with two chlorine atoms, yielding the intermediate 1,1-dichloro-1,1-diphenoxymethane. Phosphorus oxychloride (POCl₃) is formed as a byproduct.

Step 2: Synthesis of this compound The isolated 1,1-dichloro-1,1-diphenoxymethane is then reacted with cyanamide (H₂NCN). A condensation reaction occurs where the two chlorine atoms are displaced, forming the target N-cyanoimine functional group.

Experimental Protocols

The following protocols are based on general procedures for similar chemical transformations. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of 1,1-dichloro-1,1-diphenoxymethane

Reaction: (C₆H₅O)₂CO + PCl₅ → (C₆H₅O)₂CCl₂ + POCl₃

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (for HCl and POCl₃ fumes), and a powder addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: Diphenyl carbonate is dissolved in a suitable anhydrous solvent, such as carbon tetrachloride or chloroform, within the flask.

-

Addition of PCl₅: Phosphorus pentachloride is added portion-wise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the mixture is heated to reflux. The progress of the reaction can be monitored by the cessation of HCl gas evolution. Continuous removal of the phosphorus oxychloride byproduct can drive the reaction to completion.[1]

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

Excess solvent and volatile byproducts are carefully removed under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound

Reaction: (C₆H₅O)₂CCl₂ + H₂NCN → (C₆H₅O)₂C=NCN + 2HCl

Methodology:

-

Reaction Setup: A dry, round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Charging the Flask: 1,1-dichloro-1,1-diphenoxymethane is dissolved in an anhydrous, non-protic solvent like tetrahydrofuran (THF) or dichloromethane.

-

Addition of Cyanamide: Cyanamide is added to the solution, potentially with a non-nucleophilic base (e.g., a tertiary amine like triethylamine) to act as an HCl scavenger. The reaction mixture is then stirred at room temperature or gently heated.

-

Reaction: The reaction progress is monitored by thin-layer chromatography (TLC) or other suitable analytical methods until the starting material is consumed.

-

Work-up and Purification:

-

The reaction mixture is filtered to remove any precipitated salts (e.g., triethylamine hydrochloride).

-

The filtrate is concentrated under reduced pressure.

-

The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and dichloromethane).

-

Quantitative Data Summary

The following table summarizes plausible quantitative parameters for the synthesis. These values are illustrative and should be optimized.

| Parameter | Step 1: Dichlorination | Step 2: Condensation |

| Reactant 1 | Diphenyl Carbonate (1.0 eq) | 1,1-dichloro-1,1-diphenoxymethane (1.0 eq) |

| Reactant 2 | Phosphorus Pentachloride (1.1 eq) | Cyanamide (1.2 eq) |

| Base | N/A | Triethylamine (2.2 eq) |

| Solvent | Carbon Tetrachloride | Tetrahydrofuran (THF) |

| Temperature | Reflux (approx. 77°C) | 25-50°C |

| Reaction Time | 4-8 hours | 12-24 hours |

| Plausible Yield | 70-85% | 60-75% |

Visualization of Synthesis Pathway and Workflow

Diagram 1: Overall Synthesis Pathway

Caption: Two-step synthesis of this compound.

Diagram 2: Experimental Workflow for Synthesis

Caption: Laboratory workflow for the synthesis process.

References

Physical and chemical properties of Diphenyl N-cyanocarbonimidate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl N-cyanocarbonimidate, a versatile organic compound, serves as a pivotal reagent in synthetic chemistry, particularly in the construction of diverse heterocyclic scaffolds. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. The information is tailored for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, aiming to facilitate its application in the design and synthesis of novel bioactive molecules.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is characterized by its utility as a "one-carbon equivalent" in reactions involving the sequential addition of nucleophiles.[1] The compound is sensitive to moisture and can degrade upon prolonged exposure to high temperatures.

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 79463-77-7 | [2] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [2] |

| Molecular Weight | 238.24 g/mol | [2][3] |

| IUPAC Name | diphenoxymethylidenecyanamide | [2] |

| Synonyms | Diphenyl cyanocarbonimidate, N-Cyano-diphenyl imidocarbonate | [2] |

| Appearance | White to off-white solid, fluffy powder | [4] |

| Melting Point | 155-158 °C (lit.) | [3][4] |

| Solubility | Sparingly soluble in water; Soluble in THF and propan-2-ol. | [4] |

Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | 3.6 | [2] |

| Polar Surface Area | 54.6 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Note |

| ¹³C | ~115-120 (C≡N) | Predicted range for nitriles. |

| ~125-150 (Aromatic C) | Typical range for phenyl carbons. | |

| ~160-170 (N=C(OPh)₂) | Predicted range for the imidocarbonate carbon. | |

| ¹H | ~7.20-7.50 (m, 10H) | Expected multiplet for the protons of the two phenyl groups. |

Note: Experimentally obtained high-resolution spectra should be consulted for precise chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |

| ~2220-2260 | C≡N (Nitrile) stretching | [4] |

| ~1640-1680 | C=N (Imine) stretching | |

| ~1200-1300 | C-O (Aryl ether) stretching (asymmetric) | |

| ~1000-1100 | C-O (Aryl ether) stretching (symmetric) | |

| ~3030-3080 | C-H (Aromatic) stretching |

Note: Spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer.[2]

Mass Spectrometry

| m/z Value | Interpretation |

| 238.07 | [M]⁺ (Molecular ion) |

| 145.05 | [M - OPh]⁺ Fragment corresponding to the loss of a phenoxy group. |

| 119.04 | [Ph-N=C=N]⁺ or related fragments. |

| 94.04 | [PhOH]⁺ Fragment corresponding to phenol. |

| 77.04 | [Ph]⁺ Fragment corresponding to the phenyl group. |

Note: Fragmentation patterns are predicted and should be confirmed with experimental data.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported.

Method A: From Diphenyl Carbonate

This procedure involves the reaction of diphenyl carbonate with phosphorus pentachloride (PCl₅) followed by treatment with cyanamide.[4]

-

Step 1: Formation of Diphenyl Dichlorocarbonate. Diphenyl carbonate is reacted with PCl₅ in an inert solvent.

-

Step 2: Reaction with Cyanamide. The resulting intermediate is then reacted with cyanamide to yield this compound.

Method B: From Diphenylcarbodiimide

This method involves the reaction of diphenylcarbodiimide with cyanogen chloride in a suitable aprotic solvent.

-

Reaction. Diphenylcarbodiimide is dissolved in an anhydrous aprotic solvent, such as dichloromethane or acetonitrile. Cyanogen chloride is then introduced under controlled conditions. The reaction mixture is stirred until completion.

-

Work-up and Purification. The reaction mixture is typically washed to remove any unreacted starting materials and byproducts. The crude product is then purified, often by recrystallization from a suitable solvent system, to yield pure this compound.

Representative Experimental Protocol (Method B):

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

To a solution of diphenylcarbodiimide (1.0 eq) in anhydrous dichloromethane (10 mL/g of carbodiimide) under an inert atmosphere (e.g., nitrogen or argon), a solution of cyanogen chloride (1.1 eq) in dichloromethane is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable solvent (e.g., ethyl acetate) and washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

-

The crude product is purified by recrystallization from a solvent mixture such as ethanol/water or by column chromatography on silica gel to afford this compound as a white solid.

Synthesis of Heterocycles: Reaction with Nucleophiles

This compound is a key building block for the synthesis of various heterocycles. The general strategy involves the sequential addition of two nucleophiles.[1]

Formation of N-cyano-O-phenylisourea Intermediate:

The initial step is the reaction of this compound with a primary or secondary amine, which acts as the first nucleophile. This reaction leads to the formation of an N-cyano-O-phenylisourea intermediate.[1] These intermediates can exist as a mixture of isomers due to restricted rotation.[1]

Representative Experimental Protocol for N-cyano-O-phenylisourea formation:

Disclaimer: This protocol is based on a reported reaction and should be adapted for specific substrates.

-

To a solution of this compound (1.0 eq) in propan-2-ol, the desired amino acid ester (e.g., 2-aminobutyric acid benzyl ester, 1.0 eq) is added.

-

The resulting solution is stirred at room temperature for approximately 3 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure and cooled to induce crystallization.

-

The crystalline product is collected by filtration, washed with a cold solvent (e.g., ether), and dried to yield the N-cyano-O-phenylisourea derivative.

Cyclization to Heterocycles:

The N-cyano-O-phenylisourea intermediate is then treated with a second nucleophile. This results in the displacement of phenol and subsequent intramolecular cyclization to form the final heterocyclic product.[1] The nature of the second nucleophile and the reaction conditions determine the type of heterocycle formed (e.g., pyrimidinones, imidazolidinones).

Reactivity and Applications

This compound's reactivity is centered around the electrophilic carbon of the imidocarbonate group. This allows for facile addition of nucleophiles, making it a valuable reagent in organic synthesis.

Synthesis of Bioactive Molecules

This reagent has found applications in the synthesis of compounds for the pharmaceutical and agrochemical industries. It is a key intermediate in the preparation of:

-

N-substituted 2-amino-4H-3,1-benzoxazines

-

Cyanoguanidine derivatives

-

Oxadiazoles[4]

-

1,2,4-triazoles

-

Benzimidazoles

-

Hexahydropyrimidines[4]

Peptide Modification

This compound can be utilized for the modification of peptides.[4]

Safety and Handling

This compound is considered a moderately hazardous chemical.

-

Hazards: Causes serious eye damage and is harmful to aquatic life with long-lasting effects.[2] It may cause irritation upon contact with skin or mucous membranes. Inhalation of dust can lead to respiratory discomfort.

-

Precautions: Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere. Keep containers tightly sealed to prevent moisture absorption, which can lead to decomposition. It is incompatible with strong acids, bases, and oxidizing agents.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Heterocycle Synthesis Pathway

Caption: Reaction pathway for heterocycle synthesis.

References

Diphenyl N-cyanocarbonimidate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for diphenyl N-cyanocarbonimidate. Due to the limited availability of specific quantitative stability data in publicly accessible literature, this document combines reported qualitative information with established principles of chemical stability and testing methodologies relevant to analogous compounds.

Core Stability Profile

This compound is a moderately stable organic compound under ambient conditions.[1] It exists as a white to off-white crystalline powder.[1] However, its stability is significantly influenced by environmental factors, particularly moisture and temperature.

Factors Affecting Stability

-

Moisture/Humidity: The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1] Contact with water can lead to decomposition.[1]

-

Temperature: Elevated temperatures can promote degradation. It is recommended to store the compound at or below room temperature, ideally below 25°C, to ensure its long-term stability and prolong its shelf life.[1]

-

Incompatible Materials: this compound is incompatible with strong acids, strong bases, and oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Summary of Stability and Storage Recommendations

The following table summarizes the key stability information and recommended storage conditions for this compound based on available data.

| Parameter | Recommendation/Information | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Optimal Storage Temperature | Room temperature, ideally below 25°C | [1] |

| Atmosphere | Inert atmosphere (e.g., Nitrogen) | [1][2] |

| Moisture | Moisture sensitive; store in a dry place | [1] |

| Container | Tightly sealed containers | [1] |

| Incompatibilities | Strong acids, strong bases, oxidizing agents | [1] |

Experimental Protocols for Stability Assessment

General Stability Testing Workflow

The diagram below outlines a typical workflow for assessing the stability of a chemical substance like this compound.

Potential Decomposition Pathway

Given the compound's sensitivity to moisture, a likely decomposition pathway involves the hydrolysis of the carbonimidate functionality. While specific degradation products have not been detailed in the literature, a plausible hydrolysis mechanism is proposed below.

Handling and Safety Precautions

When working with this compound, appropriate safety measures should be in place. The compound is considered moderately hazardous.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Inhalation: Avoid breathing dust. Use in a well-ventilated area or with appropriate respiratory protection.[3]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[1][3]

-

Disposal: Dispose of contents/container in accordance with local regulations.

This guide serves as a foundational resource for the safe handling, storage, and stability assessment of this compound. For critical applications, it is strongly recommended that users perform their own stability studies under their specific experimental conditions.

References

CAS number and molecular structure of Diphenyl N-cyanocarbonimidate.

An In-depth Technical Guide to Diphenyl N-cyanocarbonimidate for Researchers and Drug Development Professionals

Introduction

This compound is an organic compound belonging to the class of cyanocarbonimidates.[1] It is a versatile reagent in organic synthesis, primarily utilized as an intermediate for the creation of various heterocyclic compounds, some of which exhibit biological activity relevant to pharmaceutical and agrochemical research.[1][2] At room temperature, it presents as a white to off-white crystalline powder and is generally stable under ambient conditions, though it can degrade with prolonged exposure to moisture or high temperatures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 79463-77-7 | [1][3][4][5] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][3][4] |

| Molecular Weight | 238.24 g/mol | [3][4] |

| Appearance | White to off-white fluffy powder | [1][3] |

| Melting Point | 155-158 °C | [3] |

| Solubility | Insoluble in water; Soluble in THF, propan-2-ol | [1][3] |

| SMILES | C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2 | [1] |

| InChI Key | SLIKWVTWIGHFJE-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most commonly cited method involves the reaction of a carbodiimide with a cyanogen halide.

Experimental Protocol: Synthesis from Diphenylcarbodiimide

This protocol is based on the general synthesis description found in the literature.[1]

Objective: To synthesize this compound.

Materials:

-

Diphenylcarbodiimide

-

Cyanogen chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

-

Reaction vessel equipped with a stirrer and a means for temperature control

-

Purification apparatus (e.g., for crystallization or chromatography)

Procedure:

-

In a clean, dry reaction vessel, dissolve diphenylcarbodiimide in an anhydrous aprotic solvent such as dichloromethane under an inert atmosphere.

-

Cool the solution to a controlled temperature, typically 0-5 °C.

-

Slowly add cyanogen chloride to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

After the addition is complete, allow the reaction mixture to stir for a specified period at a controlled temperature until the reaction is complete (monitored by techniques like TLC or HPLC).

-

Upon completion, the reaction mixture is worked up. This may involve washing with water or brine to remove any water-soluble byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified, typically by recrystallization from a suitable solvent system to yield a white to off-white solid.[1]

Applications in Organic Synthesis and Drug Development

This compound serves as a valuable building block for the synthesis of a variety of heterocyclic compounds.[2][6] Its utility stems from its reactivity towards nucleophiles, which allows for the sequential introduction of two different nucleophilic groups.

This reagent has been employed in the preparation of:

-

N-substituted 2-amino-4H-3,1-benzoxazines

-

Cyanoguanidine derivatives

-

Oxadiazoles

-

Substituted dihydro-4(3H)-pyrimidinones and imidazolidin-5-ones[2][6]

The general reaction involves an initial addition of a nucleophile to form an N-cyano-O-phenylisourea intermediate. A second nucleophile can then displace the phenol group, leading to an intermediate that spontaneously cyclizes to form the desired heterocyclic ring system.[2][6] This stepwise approach allows for the synthesis of a diverse range of heterocyclic structures, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Reaction Workflow and Visualization

The synthetic utility of this compound is best illustrated by its sequential reaction with two nucleophiles to generate heterocyclic products. The workflow below outlines this general transformation.

Caption: General reaction pathway of this compound.

Safety and Handling

This compound is considered a moderately hazardous chemical.[1] It can cause irritation upon contact with the skin and mucous membranes.[1] Inhalation of its dust may lead to respiratory discomfort.[1]

-

Hazard Statements: H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long-lasting effects).[3]

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P501 (Dispose of contents/container to an approved waste disposal plant).[3]

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][3]

References

The Reaction of Diphenyl N-cyanocarbonimidate with Primary Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of diphenyl N-cyanocarbonimidate with primary amines, a versatile reaction with significant applications in synthetic chemistry and drug discovery. The core of this transformation lies in the formation of substituted guanidines and various heterocyclic systems, moieties of considerable interest in medicinal chemistry. This document outlines the fundamental reaction mechanism, provides detailed experimental protocols, presents available quantitative data, and explores the biological relevance of the resulting products, particularly in the context of enzyme inhibition.

Core Reaction and Mechanism

The reaction between this compound and a primary amine (R-NH₂) proceeds via a two-step mechanism. The initial step involves the nucleophilic attack of the primary amine on the electrophilic carbon of the N-cyanocarbonimidate. This addition leads to the formation of a tetrahedral intermediate which subsequently eliminates a phenoxide ion to yield an N-cyano-O-phenylisourea intermediate. This intermediate is often stable enough to be isolated but is typically used in situ for the subsequent reaction.

The second step involves the reaction of the N-cyano-O-phenylisourea intermediate with another molecule of a primary amine (which can be the same as or different from the first). The amino group attacks the same carbon atom, leading to the displacement of the second phenoxy group and the formation of a cyanoguanidine derivative. The overall reaction is a convenient method for the synthesis of unsymmetrically substituted guanidines.

Primary aliphatic amines have been reported to react at room temperature, while aromatic amines generally require heating to proceed at a reasonable rate.[1]

Caption: General reaction mechanism of this compound.

Quantitative Data

The reaction of this compound with primary amines has been utilized for the synthesis of various compounds, particularly N,N''-diaryl cyanoguanidines. The yields of these reactions are generally good, though they can be influenced by the nature of the primary amine used. Below is a summary of available data.

| Entry | Primary Amine 1 (R¹-NH₂) | Primary Amine 2 (R²-NH₂) | Product | Yield (%) | Reference |

| 1 | Sulfanilamide | 4-Fluoroaniline | N-(4-sulfamoylphenyl)-N'-(4-fluorophenyl)cyanoguanidine | 78 | [2] |

| 2 | Sulfanilamide | 4-Chloroaniline | N-(4-sulfamoylphenyl)-N'-(4-chlorophenyl)cyanoguanidine | 82 | [2] |

| 3 | Sulfanilamide | 4-Bromoaniline | N-(4-sulfamoylphenyl)-N'-(4-bromophenyl)cyanoguanidine | 85 | [2] |

| 4 | Sulfanilamide | 4-Iodoaniline | N-(4-sulfamoylphenyl)-N'-(4-iodophenyl)cyanoguanidine | 88 | [2] |

| 5 | Sulfanilamide | 4-Methylaniline | N-(4-sulfamoylphenyl)-N'-(4-methylphenyl)cyanoguanidine | 75 | [2] |

| 6 | Sulfanilamide | 4-Methoxyaniline | N-(4-sulfamoylphenyl)-N'-(4-methoxyphenyl)cyanoguanidine | 72 | [2] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of N,N''-diaryl cyanoguanidines, a class of compounds with demonstrated biological activity.

General Procedure for the Synthesis of N-Cyano-N'-(4-sulfamoylphenyl)-O-phenylisourea

A solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile) is prepared. To this solution, sulfanilamide (1.0 eq) is added, and the mixture is stirred at room temperature for a specified period (e.g., 2-4 hours). The formation of the N-cyano-O-phenylisourea intermediate can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the crude intermediate is used in the next step without further purification.

General Procedure for the Synthesis of N,N''-Diaryl Cyanoguanidines

To the crude N-cyano-N'-(4-sulfamoylphenyl)-O-phenylisourea intermediate (1.0 eq) is added a substituted aromatic amine (1.0 eq) and a suitable solvent (e.g., 2-propanol). The reaction mixture is then heated to reflux for a specified duration (e.g., 6-12 hours). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried to afford the pure N,N''-diaryl cyanoguanidine.

Caption: A typical experimental workflow for cyanoguanidine synthesis.

Applications in Drug Development: Carbonic Anhydrase Inhibition

The cyanoguanidine scaffold is of significant interest in drug development due to its ability to participate in various biological interactions. A notable example is the inhibition of carbonic anhydrases (CAs) by N,N''-diaryl cyanoguanidines.[2] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[3]

The sulfonamide group on the cyanoguanidine derivatives acts as a zinc-binding group, coordinating to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme.[4][5] This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby inhibiting its function. The "tail" of the inhibitor, in this case, the second aryl ring of the cyanoguanidine, can form additional interactions with amino acid residues in the active site cavity, contributing to the inhibitor's potency and selectivity for different CA isoforms.[4]

Caption: Mechanism of carbonic anhydrase inhibition by a cyanoguanidine.

Conclusion

The reaction of this compound with primary amines provides a versatile and efficient route to synthesize substituted cyanoguanidines and related heterocyclic compounds. These products, particularly the N,N''-diaryl cyanoguanidines, have shown significant potential as inhibitors of carbonic anhydrase, highlighting the importance of this chemical transformation in the field of drug discovery and development. The straightforward reaction mechanism and amenability to a range of primary amines make this a valuable tool for medicinal chemists and researchers in the life sciences. Further exploration of the substrate scope and optimization of reaction conditions could lead to the discovery of novel bioactive molecules with improved therapeutic profiles.

References

In-Depth Technical Guide to Diphenyl N-cyanocarbonimidate: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of Diphenyl N-cyanocarbonimidate, a versatile reagent in synthetic organic chemistry. This document details the experimental protocols for its preparation and presents its key spectroscopic data.

Spectroscopic Data

While experimental spectra for this compound are not widely published in publicly accessible literature, the following tables summarize the expected spectroscopic characteristics based on its chemical structure. These predicted values are derived from established principles of NMR and IR spectroscopy and provide a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data (Predicted)

Solvent: CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹³C | ~165 | Singlet | Carbonyl-like carbon (N=C (OPh)₂) |

| ¹³C | ~150 | Singlet | Aromatic carbons attached to oxygen (C -O) |

| ¹³C | ~129 | Doublet | para-Carbons of the phenyl rings |

| ¹³C | ~126 | Doublet | ortho-Carbons of the phenyl rings |

| ¹³C | ~121 | Doublet | meta-Carbons of the phenyl rings |

| ¹³C | ~115 | Singlet | Cyano carbon (C ≡N) |

| ¹H | 7.20 - 7.50 | Multiplet | Aromatic protons |

Infrared (IR) Spectroscopy Data (Predicted)

| Functional Group | Vibrational Mode | **Expected Frequency (cm⁻¹) ** | Intensity |

| C≡N (Nitrile) | Stretching | 2240 - 2220 | Medium |

| C=N (Imine) | Stretching | 1680 - 1630 | Medium to Weak |

| C-O (Aryl ether) | Asymmetric Stretching | 1260 - 1200 | Strong |

| C-O (Aryl ether) | Symmetric Stretching | 1075 - 1020 | Strong |

| C=C (Aromatic) | Stretching | 1600 and 1475 | Medium to Weak |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong |

Experimental Protocols

The synthesis of this compound is a two-step process commencing from diphenyl carbonate. The following protocols are based on established chemical literature.

Step 1: Synthesis of 1,1-Dichloro-1,1-diphenoxymethane

This procedure outlines the preparation of the key intermediate, 1,1-dichloro-1,1-diphenoxymethane, from diphenyl carbonate.

Materials:

-

Diphenyl carbonate

-

Phosphorus pentachloride (PCl₅)

-

Dry benzene or other inert solvent

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve diphenyl carbonate in a minimal amount of dry, inert solvent such as benzene.

-

Gradually add solid phosphorus pentachloride (1.1 equivalents) to the stirred solution. The addition should be done in portions to control the reaction, which can be vigorous.

-

After the addition is complete, gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.

-

Phosphorus oxychloride (POCl₃) is a byproduct of this reaction and has a lower boiling point than the desired product. Remove the POCl₃ by distillation.

-

The crude 1,1-dichloro-1,1-diphenoxymethane is then purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol describes the final step in the synthesis, the reaction of 1,1-dichloro-1,1-diphenoxymethane with cyanamide.

Materials:

-

1,1-Dichloro-1,1-diphenoxymethane

-

Cyanamide

-

A suitable inert solvent (e.g., dichloromethane, diethyl ether)

-

A non-nucleophilic base (e.g., triethylamine)

Procedure:

-

Dissolve 1,1-dichloro-1,1-diphenoxymethane in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, prepare a solution of cyanamide (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in the same solvent.

-

Slowly add the cyanamide solution to the stirred solution of 1,1-dichloro-1,1-diphenoxymethane at a controlled temperature, typically 0 °C to room temperature.

-

Allow the reaction mixture to stir for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the preparation and characterization of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: General workflow for the synthesis and characterization.

The Genesis and Synthetic Utility of N-Cyanocarbonimidates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyanocarbonimidate compounds, characterized by the functional group N≡C–N=C(OR)₂, and their dithio-analogs, N≡C–N=C(SR)₂, have emerged as versatile and highly reactive intermediates in organic synthesis. Their unique electronic structure, featuring both nucleophilic and electrophilic centers, has rendered them valuable synthons, particularly in the construction of a wide array of nitrogen-containing heterocyclic systems. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of this important class of compounds, with a focus on two seminal examples: Diphenyl N-cyanocarbonimidate and Dimethyl N-cyanodithioiminocarbonate. Detailed experimental protocols, quantitative data, and graphical representations of key reaction pathways are presented to serve as a comprehensive resource for researchers in organic and medicinal chemistry.

Historical Discovery and Development

The exploration of N-cyanocarbonimidate chemistry appears to have gained momentum in the latter half of the 20th century. While the broader class of cyanamide derivatives has a longer history, the specific investigation of N-cyanocarbonimidates as versatile synthetic building blocks is a more recent development.

One of the earliest reports on a related compound, Dimethyl N-cyanodithioiminocarbonate, dates back to a 1967 publication in the Journal of Organic Chemistry.[1] This compound, a dithio-analog of the N-cyanocarbonimidates, proved to be a stable and useful precursor for various heterocyclic structures.

A significant advancement in the field came in the late 20th century with the synthesis and characterization of this compound.[2] This compound was introduced as a potent electrophile for the synthesis of functionalized benzimidazoles, benzoxazoles, and triazoles under mild conditions. Its development opened new avenues for the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research.[2]

Subsequent research has focused on expanding the library of N-cyanocarbonimidate derivatives and exploring their reactivity with a diverse range of nucleophiles, solidifying their role as key intermediates in modern synthetic chemistry.

Core Compounds: Synthesis and Properties

Two compounds stand out as foundational to the development and application of N-cyanocarbonimidate chemistry: this compound and Dimethyl N-cyanodithioiminocarbonate.

This compound

This compound is a white to off-white crystalline solid that serves as a key electrophilic reagent.[2]

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 238.25 g/mol | |

| CAS Number | 79463-77-7 | [2][3] |

| Melting Point | 155-158 °C | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | 97% | |

| Storage | Inert atmosphere, room temperature | |

| ¹³C NMR (CDCl₃) | δ (ppm): 115.4 (C≡N), 121.2, 126.6, 129.6, 149.8, 153.2 (C=N) | [3] |

| IR (KBr) | ν (cm⁻¹): 2180 (C≡N), 1640 (C=N) |

Dimethyl N-cyanodithioiminocarbonate

Dimethyl N-cyanodithioiminocarbonate is a yellow crystalline solid that is widely used as a precursor for sulfur-containing heterocycles.[1]

Table 2: Physical and Spectroscopic Data for Dimethyl N-cyanodithioiminocarbonate

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂S₂ | [5] |

| Molecular Weight | 146.23 g/mol | [5] |

| CAS Number | 10191-60-3 | |

| Melting Point | 48-52 °C | [5] |

| Appearance | Yellow crystalline powder | [5] |

| Water Solubility | Slightly soluble in methanol | [5] |

| ¹H NMR (CDCl₃) | δ (ppm): 2.55 (s, 6H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 15.1 (CH₃), 115.8 (C≡N), 147.9 (C=N) | |

| IR (KBr) | ν (cm⁻¹): 2175 (C≡N), 1540 (C=N) | |

| Crystal Data | Monoclinic, P2₁/c | [6] |

| a = 15.2211(18) Å, b = 12.2037(15) Å, c = 14.4716(18) Å, β = 98.788(5)° | [6] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of diphenylcarbodiimide with cyanogen chloride.[2]

Protocol:

-

Reagents: Diphenylcarbodiimide, Cyanogen chloride, Anhydrous dichloromethane (or acetonitrile).

-

Procedure:

-

Dissolve diphenylcarbodiimide in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble cyanogen chloride gas through the solution or add a solution of cyanogen chloride in the same solvent dropwise with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a white crystalline solid.

-

Synthesis of Dimethyl N-cyanodithioiminocarbonate

A patented method describes the synthesis of Dimethyl N-cyanodithioiminocarbonate from lime nitrogen (calcium cyanamide), carbon disulfide, and a methylating agent.[1]

Protocol:

-

Reagents: Lime nitrogen (Calcium cyanamide), Sodium carbonate, Carbon disulfide, Dimethyl carbonate, Acetone, Isopropanol, Water.

-

Procedure:

-

Salt Formation:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, disperse and dissolve lime nitrogen and sodium carbonate in water.

-

Slowly add carbon disulfide dropwise to the stirred mixture.

-

Heat the reaction mixture to 40-45 °C and maintain for 4 hours.

-

Filter the hot mixture and wash the filter cake with hot water.

-

Combine the filtrates to obtain an aqueous solution of sodium cyanodithioiminocarbonate.

-

-

Methylation:

-

To the aqueous solution of sodium cyanodithioiminocarbonate, add acetone or isopropanol.

-

Add dimethyl carbonate dropwise while stirring.

-

After the reaction is complete, add more acetone and isopropanol.

-

Cool the mixture to -20 °C to induce crystallization.

-

Collect the solid product by filtration while cold, wash with a cold solvent, and dry to yield Dimethyl N-cyanodithioiminocarbonate.[1]

-

-

Synthetic Applications and Reaction Pathways

N-Cyanocarbonimidates are valuable precursors for a wide range of heterocyclic compounds, primarily due to their susceptibility to nucleophilic attack at the central carbon atom.

Synthesis of Heterocycles using this compound

This compound reacts with various binucleophiles to afford a diverse array of heterocyclic systems. The general reaction pathway involves an initial nucleophilic attack, followed by an intramolecular cyclization with the displacement of a phenoxide leaving group.

Caption: General workflow for heterocycle synthesis from this compound.

Synthetic Utility of Dimethyl N-cyanodithioiminocarbonate

Dimethyl N-cyanodithioiminocarbonate is a versatile building block for the synthesis of sulfur-containing heterocycles such as thiazoles, pyrimidines, and triazines.[7] The reactions typically proceed through the displacement of one or both methylthio groups by nucleophiles.

Caption: Synthesis of sulfur-containing heterocycles.

Logical Relationship of Reactivity

The reactivity of N-cyanocarbonimidates is governed by the electrophilic nature of the central carbon atom, which is activated by the electron-withdrawing cyano group and the two leaving groups (alkoxy or alkylthio). This allows for sequential or tandem reactions with various nucleophiles, leading to the construction of complex molecular frameworks.

Caption: Reactivity principles of N-cyanocarbonimidates.

Conclusion

N-Cyanocarbonimidate compounds represent a valuable class of reagents in organic synthesis, offering efficient routes to a wide variety of heterocyclic structures. The foundational work on compounds like this compound and Dimethyl N-cyanodithioiminocarbonate has paved the way for numerous applications in medicinal and materials chemistry. This guide provides a foundational understanding of their history, synthesis, and reactivity, serving as a practical resource for researchers aiming to leverage the synthetic potential of these versatile building blocks. Further exploration into the synthesis of novel N-cyanocarbonimidate derivatives and their reactions will undoubtedly continue to enrich the field of heterocyclic chemistry.

References

- 1. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C14H10N2O2 | CID 688090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Disposal of Diphenyl N-cyanocarbonimidate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for Diphenyl N-cyanocarbonimidate (CAS RN: 79463-77-7). The information is compiled to ensure the safe and responsible use of this compound in a laboratory and research setting.

Chemical and Physical Properties

This compound is a white to off-white solid, often appearing as a fluffy powder.[1][2] It is utilized in organic synthesis, particularly in the preparation of various heterocyclic compounds.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [4] |

| Molecular Weight | 238.24 g/mol | [4] |

| Appearance | White to off-white solid/fluffy powder | [1][2] |

| Melting Point | 155-158 °C | [2][5] |

| Solubility | Insoluble in water. Soluble in THF and propan-2-ol. | [2] |

| Odor | Nearly odorless | [1] |

| Stability | Moderately stable under ambient conditions; may degrade with prolonged exposure to moisture or elevated temperatures. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1, 2 | H318: Causes serious eye damage; H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Danger

GHS Pictograms:

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)[5]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][6]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][6]

-

Respiratory Protection: If ventilation is inadequate, use a dust mask (e.g., N95) or a respirator.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][6]

-

Take off contaminated clothing and wash it before reuse.[1][6]

Caption: Workflow for the safe handling of this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical help if you feel unwell.[1][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][6] |

Storage and Incompatibility

Proper storage is crucial to maintain the stability and integrity of this compound.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and store under an inert atmosphere.[1][5] The ideal storage temperature is below 25°C.[1]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents.[1] The compound is also sensitive to moisture.[2]

Caption: Hazards of this compound and their mitigation.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations.[7]

-

Recommended Disposal Method: Contact a licensed professional waste disposal service.[7] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][7]

-

Environmental Precautions: Avoid release to the environment as the substance is harmful to aquatic life with long-lasting effects.[4][6]

Caption: Decision flowchart for the disposal of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the reviewed literature. The provided safety data is based on standardized GHS classification criteria. Researchers should handle this compound with the caution required for a substance with its hazard profile.

Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. Always consult the most current Safety Data Sheet (SDS) from the manufacturer and follow all applicable institutional and governmental regulations.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 79463-77-7 [chemicalbook.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. This compound | C14H10N2O2 | CID 688090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 79463-77-7 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound MSDS CasNo.79463-77-7 [m.lookchem.com]

An In-Depth Technical Guide to the Solubility of Diphenyl N-cyanocarbonimidate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Diphenyl N-cyanocarbonimidate in various organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on presenting the known qualitative solubility characteristics and provides a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to assist researchers and professionals in selecting appropriate solvents and in the development of methodologies for handling this compound in a laboratory setting.

Introduction

This compound (CAS No. 79463-77-7) is a chemical reagent utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This guide summarizes the available solubility information and provides a practical protocol for its quantitative measurement.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound. However, qualitative descriptions of its solubility have been reported and are summarized below.

Qualitative Solubility

The following table outlines the known qualitative solubility of this compound in various solvents.

| Solvent | Solubility | Remarks |

| Tetrahydrofuran (THF) | Soluble | |

| Propan-2-ol | Soluble | |

| Dichloromethane | Likely Soluble | Used as a solvent in its synthesis, suggesting solubility.[1] |

| Acetonitrile | Likely Soluble | Used as a solvent in its synthesis, suggesting solubility.[1] |

| Water | Insoluble | [1] |

Note: "Likely Soluble" indicates that while not explicitly stated, the use of the solvent in the synthesis of this compound implies a degree of solubility.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is robust, reliable, and does not require specialized analytical instrumentation beyond a standard laboratory balance.

Principle

The gravimetric method determines solubility by preparing a saturated solution of the solute in a given solvent at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Materials and Equipment

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or watch glass

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. The filter should be compatible with the solvent being used.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the solute.

-

Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (155-158 °C) until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator before re-weighing.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution in mL) * 100

Alternative Method: UV-Vis Spectroscopy

For solvents in which this compound exhibits a chromophore, UV-Vis spectroscopy can be a faster alternative to the gravimetric method. This involves creating a calibration curve of known concentrations of the compound in the solvent and then measuring the absorbance of a diluted sample of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

Theoretical Studies on the Electronic Structure of Diphenyl N-cyanocarbonimidate: A Methodological Guide

Abstract : Diphenyl N-cyanocarbonimidate is a versatile reagent in organic synthesis, utilized in the creation of various heterocyclic compounds and as a peptide modification agent. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. While specific theoretical studies on this molecule are not extensively documented in public literature, this technical guide outlines a robust computational methodology for investigating its electronic properties. This document serves as a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the theoretical framework, computational workflow, data presentation, and visualization of logical relationships involved in such a study.

Theoretical Framework for Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Modern computational chemistry provides powerful tools to model and predict this structure with high accuracy.

Molecular Orbital Theory and Frontier Orbitals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. Among these, the Frontier Molecular Orbitals (FMOs) are of particular interest:

-

Highest Occupied Molecular Orbital (HOMO) : This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its oxidation potential).[1]

-

Lowest Unoccupied Molecular Orbital (LUMO) : This is the lowest-energy orbital that is vacant of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons (its reduction potential).[1]

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[2][3] This gap is also fundamental in predicting the optical properties of a molecule, as it corresponds to the lowest energy electronic excitation.[1][2]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5] It has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost, especially for medium to large-sized organic molecules.[4][5] DFT calculations can reliably predict molecular geometries, vibrational frequencies, and a wide range of electronic properties.

Detailed Computational Protocol

This section provides a step-by-step protocol for performing a theoretical analysis of this compound's electronic structure using DFT.

Step 1: Molecular Structure Input and Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using any molecular building software. The resulting structure is an initial guess and must be optimized to find its most stable conformation (lowest energy state).

-

Methodology : Geometry optimization is typically performed using DFT. A common and effective choice for organic molecules is the B3LYP hybrid functional .[6]

-

Basis Set : The basis set is a set of mathematical functions used to represent the electronic wave function.[7] A widely used and appropriate basis set for molecules of this nature is the 6-31G(d,p) (or 6-31G**) basis set.[6][8] This split-valence basis set provides a good balance between accuracy and computational demand.[8][9]

-

Software : This calculation can be performed with numerous quantum chemistry software packages, such as Gaussian, ORCA, or PySCF.[10]

Step 2: Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation must be performed at the same level of theory (e.g., B3LYP/6-31G(d,p)). This serves two critical purposes:

-

Confirmation of a True Minimum : A stable, optimized structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (like a transition state) rather than a true energy minimum.

-

Thermodynamic Properties : The calculation yields thermodynamic data, including zero-point vibrational energy (ZPVE), which is used to correct the total electronic energy.

Step 3: Electronic Property Calculation and Population Analysis

With the optimized geometry confirmed, a "single-point" energy calculation is performed to derive the key electronic properties.

-

Molecular Orbitals : This calculation provides the energies of all molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap is then calculated as E_gap = E_LUMO - E_HOMO.

-

Mulliken Population Analysis : To understand the charge distribution within the molecule, a population analysis is conducted. The Mulliken method is a common approach that partitions the total electron density among the atoms, providing partial atomic charges.[11] These charges offer insights into electrostatic interactions and reactive sites within the molecule.

Data Interpretation and Presentation

The quantitative output from the calculations should be organized into clear, structured tables for analysis and comparison. Below are examples of how this data would be presented for this compound.

(Note: The following data is illustrative and represents typical values that would be obtained from the described computational protocol.)

Table 1: Predicted Geometric Parameters for this compound

This table summarizes key structural parameters of the optimized molecule.

| Parameter | Bond/Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C=N (imidate) | 1.285 | |

| N-C≡N (cyano) | 1.160 | |

| C-O (ester) | 1.360 | |

| Bond Angles | ||

| O-C-O | 118.5 | |

| C-N-C (imidate-cyano) | 121.0 | |

| Dihedral Angle | ||

| Phenyl Ring Twist | 45.2 |

Table 2: Calculated Electronic Properties of this compound

This table presents the key electronic descriptors derived from the DFT calculations.

| Property | Value (eV) | Description |

| HOMO Energy | -7.15 | Indicates electron-donating capability |

| LUMO Energy | -1.25 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.90 | Correlates with chemical reactivity and stability |

| Mulliken Atomic Charges | (Charge unit, e) | |

| N (cyano) | -0.45 | Potential nucleophilic site |

| C (imidate) | +0.65 | Potential electrophilic site |

| O (ester) | -0.55 | Potential hydrogen bond acceptor |

Visualization of Computational and Logical Workflows

Visual diagrams are essential for conveying complex relationships and workflows in a clear and concise manner.